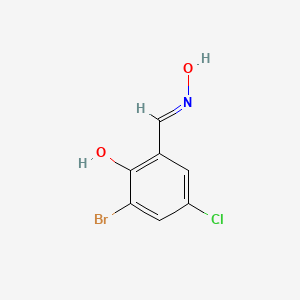

Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-2-5(9)1-4(3-10-12)7(6)11/h1-3,11-12H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMANNWQUTITK-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NO)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=N/O)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of "Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime" reveals a straightforward pathway. The target oxime can be disconnected at the carbon-nitrogen double bond, identifying 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) as the immediate precursor and hydroxylamine (B1172632) as the reagent. The aldehyde precursor can be further simplified by disconnecting the formyl group and the halogen substituents from a simpler phenolic starting material. This suggests a synthetic strategy involving the formylation and subsequent halogenation of a phenol, followed by condensation with hydroxylamine.

Precursor Synthesis and Halogenation Strategies

The synthesis of the key intermediate, 3-bromo-5-chloro-2-hydroxybenzaldehyde, is a critical step that involves the introduction of three different functional groups onto an aromatic ring in a specific orientation.

Synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde

The synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde can be approached through the formylation of a di-halogenated phenol or the halogenation of a hydroxybenzaldehyde. One common method for introducing a formyl group ortho to a hydroxyl group is the Reimer-Tiemann reaction. For instance, a modified Reimer-Tiemann reaction has been used in the synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, where 4-tert-butyl phenol is treated with sodium hydroxide (B78521) and chloroform. researchgate.net This general approach could be adapted for a dichlorinated or bromochlorinated phenol.

Alternatively, ortho-formylation of phenols can be achieved with high regioselectivity using paraformaldehyde and a magnesium dichloride-triethylamine system in tetrahydrofuran. nih.govorgsyn.org This method has been successfully applied to produce 3-bromosalicylaldehyde from 2-bromophenol. nih.govorgsyn.org

Halogenation Techniques for Aromatic Systems

The introduction of bromine and chlorine onto the aromatic ring requires careful consideration of directing effects and reaction conditions. The hydroxyl and formyl groups are ortho, para-directing activators, though the formyl group is deactivating.

Electrophilic aromatic substitution is the primary method for halogenating aromatic rings. For example, the bromination of 3-hydroxybenzaldehyde with bromine in dichloromethane can yield 2-bromo-5-hydroxybenzaldehyde. chemicalbook.com Similarly, chlorination can be achieved using various chlorinating agents. The synthesis of 3-chloro-2-hydroxybenzaldehyde has been accomplished by reacting o-chlorophenol with sodium hydroxide and chloroform. prepchem.com

The order of halogenation and formylation is crucial to achieve the desired 3-bromo-5-chloro substitution pattern. Starting with a phenol, one could perform sequential halogenations followed by formylation, or formylation followed by halogenations. The specific sequence would depend on the directing effects of the substituents at each step to ensure the correct isomer is obtained.

Oxime Formation Reactions and Optimization

The final step in the synthesis is the conversion of the aldehyde to an oxime.

Condensation Reactions with Hydroxylamine

The formation of an oxime from an aldehyde is a well-established condensation reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the acid released if a salt is used. This reaction is generally high-yielding and proceeds under mild conditions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The primary synthetic intermediate for "this compound" is 3-bromo-5-chloro-2-hydroxybenzaldehyde. The purification of this aldehyde is a crucial first step. Following the oximation reaction, the resulting "this compound" must be isolated and purified.

Purification of the Intermediate: 3-bromo-5-chloro-2-hydroxybenzaldehyde

The synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde from 5-chloro-2-hydroxybenzaldehyde and N-bromosuccinimide in dimethylformamide results in a reaction mixture that requires purification. A common procedure involves a workup to remove the solvent and inorganic byproducts, followed by crystallization. The crude product is typically an orange solid.

The purification process generally involves the following steps:

Extraction: The reaction mixture is diluted with an organic solvent, such as ethyl acetate, and washed with water and brine. This removes the dimethylformamide solvent and any water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate, to remove any residual water.

Concentration: The solvent is removed under reduced pressure to yield the crude solid product.

While this procedure yields a product of sufficient purity for many subsequent reactions, further purification can be achieved through recrystallization.

Purification of the Final Product: Benzaldehyde (B42025), 3-bromo-5-chloro-2-hydroxy-, oxime

The oximation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with hydroxylamine yields the desired oxime. The purification of this final product is essential to remove any unreacted aldehyde, excess hydroxylamine, and any side products. Common techniques for the purification of oximes include recrystallization and chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For compounds structurally similar to "this compound," such as its hydrazone derivatives, alcohols like methanol and ethanol have been successfully used as recrystallization solvents. nih.gov For instance, the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzohydrazide in methanol at room temperature yielded yellow blocks of the corresponding hydrazone after a week. nih.gov Similarly, the reaction with 3,4,5-trihydroxybenzoylhydrazide in ethanol, followed by removal of the solvent and recrystallization from methanol, also yielded the purified product. nih.govresearchgate.net This suggests that methanol or ethanol would be suitable solvents for the recrystallization of "this compound."

The general procedure for recrystallization would involve:

Dissolving the crude oxime in a minimum amount of hot solvent (e.g., methanol or ethanol).

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to induce crystallization of the pure oxime.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any remaining impurities.

Drying the crystals to remove the solvent.

Chromatography

Column chromatography is another powerful technique for the purification of organic compounds. For oximes, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve good separation of the desired compound from impurities.

For benzaldehyde oximes, reverse-phase high-performance liquid chromatography (HPLC) methods have been developed. sielc.com A typical mobile phase consists of acetonitrile and water with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be scaled up to preparative chromatography for the isolation of pure oxime.

A general procedure for column chromatography would involve:

Preparing a column packed with a suitable stationary phase (e.g., silica gel).

Dissolving the crude oxime in a minimum amount of the chosen eluent.

Loading the solution onto the top of the column.

Eluting the column with the mobile phase, collecting fractions.

Analyzing the fractions (e.g., by thin-layer chromatography) to identify those containing the pure product.

Combining the pure fractions and evaporating the solvent to obtain the purified oxime.

In some instances, after completion of the oximation reaction, the addition of water can cause the oxime product to precipitate out of the solution. nih.gov The precipitate can then be filtered, dried, and further purified if necessary. nih.gov Another approach involves extracting the product with an organic solvent like dichloromethane, drying the organic phase, and then purifying by column chromatography. orientjchem.org

The table below summarizes the purification techniques for the synthetic intermediate and provides projected techniques for the final product based on related compounds.

| Compound Name | Purification Technique | Details |

| 3-bromo-5-chloro-2-hydroxybenzaldehyde | Extraction & Washing | The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is then dried over magnesium sulfate and concentrated under reduced pressure. |

| This compound | Recrystallization | Based on the purification of similar hydrazone derivatives, methanol or ethanol are likely suitable solvents. The crude product is dissolved in hot solvent and allowed to crystallize upon cooling. nih.govnih.govresearchgate.net |

| This compound | Column Chromatography | Silica gel can be used as the stationary phase with a suitable eluent system. Reverse-phase HPLC with a mobile phase of acetonitrile/water may also be effective. sielc.com |

| This compound | Precipitation | The addition of water to the reaction mixture may induce precipitation of the oxime, which can then be isolated by filtration. nih.gov |

Reactivity and Derivatization Chemistry of Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime

Reactions at the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo several important chemical reactions, including O-alkylation, acylation, rearrangement, reduction, and oxidation.

O-Alkylation and Acylation Reactions

The oxygen atom of the oxime hydroxyl group is nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides.

O-Alkylation: In a reaction analogous to the Williamson ether synthesis, the oxime can be deprotonated with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an O-alkyl oxime ether. wikipedia.org The choice of base and solvent is crucial to prevent side reactions. Common bases include sodium hydride or potassium carbonate.

O-Acylation: Similarly, the oxime can be acylated by reacting it with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to form an O-acyl oxime. These O-acyl derivatives can be stable compounds or can serve as activated intermediates for further transformations, such as the Beckmann rearrangement.

| Reagent Type | General Reagent | Product |

| Alkylating Agent | Alkyl Halide (R-X) | O-Alkyl Oxime Ether |

| Acylating Agent | Acyl Chloride (R-COCl) | O-Acyl Oxime |

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.org For an aldoxime such as Benzaldehyde (B42025), 3-bromo-5-chloro-2-hydroxy-, oxime, this rearrangement would typically lead to a substituted formamide. The reaction is catalyzed by a variety of acidic reagents, including strong protic acids like sulfuric acid and Lewis acids. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti to the leaving group (in this case, the aryl group) to the nitrogen atom, with the simultaneous departure of a water molecule. The resulting nitrilium ion is then hydrolyzed to yield the amide.

It is important to note that for aldoximes, the Beckmann rearrangement can sometimes be accompanied by dehydration to form a nitrile, especially under certain reaction conditions. byjus.commasterorganicchemistry.com

| Reagent/Catalyst | Product Type |

| Strong Acid (e.g., H₂SO₄) | N-(3-bromo-5-chloro-2-hydroxyphenyl)formamide |

| Phosphorus Pentachloride (PCl₅) | N-(3-bromo-5-chloro-2-hydroxyphenyl)formamide |

Reduction of the Oxime Group to Amines

The oxime functionality can be reduced to a primary amine. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be effective. scispace.com The product of the reduction of Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime would be (3-bromo-5-chloro-2-hydroxyphenyl)methanamine.

| Reducing Agent | Product |

| H₂/Pd-C | (3-bromo-5-chloro-2-hydroxyphenyl)methanamine |

| LiAlH₄ | (3-bromo-5-chloro-2-hydroxyphenyl)methanamine |

| NaBH₄/Catalyst | (3-bromo-5-chloro-2-hydroxyphenyl)methanamine |

Oxidation of the Oxime Group to Nitriles

Aldoximes can be readily dehydrated to form nitriles. This transformation can be achieved using a variety of dehydrating agents. Reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide are commonly used. organic-chemistry.org The reaction involves the elimination of a molecule of water from the oxime. In the case of this compound, this reaction would yield 3-bromo-5-chloro-2-hydroxybenzonitrile.

| Dehydrating Agent | Product |

| Acetic Anhydride (Ac₂O) | 3-bromo-5-chloro-2-hydroxybenzonitrile |

| Thionyl Chloride (SOCl₂) | 3-bromo-5-chloro-2-hydroxybenzonitrile |

| Phosphorus Pentoxide (P₂O₅) | 3-bromo-5-chloro-2-hydroxybenzonitrile |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another key site for the derivatization of this compound.

Complexation with Metal Ions (Coordination Chemistry)

This compound, as a derivative of salicylaldehyde (B1680747) oxime, is an excellent chelating agent for a variety of metal ions. The presence of the phenolic hydroxyl group (-OH) at the ortho position to the oxime group (-CH=NOH) allows for the formation of stable six-membered chelate rings upon deprotonation. Coordination typically occurs through the phenolic oxygen and the nitrogen atom of the oxime group.

While specific studies on the coordination chemistry of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) oxime are not extensively documented, the behavior of its parent aldehyde, 3-bromo-5-chloro-salicylaldehyde, provides significant insight. Research has shown that this aldehyde readily forms stable complexes with metal ions like Zinc(II). rsc.org For instance, neutral zinc(II) complexes have been synthesized and characterized, demonstrating the robust ligating ability of the 3-bromo-5-chloro-2-hydroxyphenyl moiety. rsc.org

These complexes include structures where the metal center is coordinated by the deprotonated salicylaldehyde and ancillary ligands such as water, 2,2′-bipyridine (bipy), or 1,10-phenanthroline (phen). rsc.org The oxime derivative is expected to form analogous, and potentially more stable, complexes due to the additional coordination site provided by the oxime nitrogen. The general structure involves the metal ion replacing the hydrogen of the phenolic hydroxyl group and forming a coordinate bond with the oxime nitrogen.

Table 1: Examples of Zinc(II) Complexes with the Parent Aldehyde Ligand

| Complex Formula | Ancillary Ligand | Reference |

|---|---|---|

| [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] | Water | rsc.org |

| [Zn(3-Br-5-Cl-salo)₂(bipy)] | 2,2′-Bipyridine | rsc.org |

| [Zn(3-Br-5-Cl-salo)₂(phen)] | 1,10-Phenanthroline | rsc.org |

(Data based on the parent ligand, 3-bromo-5-chloro-salicylate)

The electronic effects of the bromo and chloro substituents can influence the acidity of the phenolic proton and the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the resulting metal complexes.

Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime towards aromatic substitution is governed by the directing and activating/deactivating effects of its four substituents: the hydroxyl (-OH), oxime (-CH=NOH), bromo (-Br), and chloro (-Cl) groups.

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on this highly substituted ring is challenging. The directing effects of the existing groups must be considered:

-OH group: Strongly activating and ortho, para-directing.

-CH=NOH group: Deactivating and meta-directing.

-Br and -Cl groups: Deactivating but ortho, para-directing.

The available positions for substitution are C-4 and C-6. The powerful activating effect of the hydroxyl group would primarily direct incoming electrophiles to its ortho (C-3, occupied) and para (C-5, occupied) positions. The C-6 position is ortho to the hydroxyl group but is also subject to steric hindrance from the adjacent oxime group. The C-4 position is para to the deactivating oxime group and meta to the hydroxyl group. The cumulative effect of a strongly activating group (-OH) and three deactivating groups (-CH=NOH, -Br, -Cl) on an already crowded ring makes further electrophilic substitution unfavorable, likely requiring harsh reaction conditions. khanacademy.orglumenlearning.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In the case of 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime, the primary leaving groups are the bromide and chloride ions. The oxime group has an electron-withdrawing character, which is essential for stabilizing the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. libretexts.org However, the oxime group is meta to both the bromine and chlorine atoms. Furthermore, the hydroxyl group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, the ring is not sufficiently activated for a standard addition-elimination SNAr mechanism to occur under typical conditions. youtube.com

Substitution of Halogen Atoms

Direct substitution of the bromine or chlorine atoms via the SNAr mechanism is unlikely for the reasons mentioned above—lack of activation from appropriately positioned electron-withdrawing groups. smolecule.com While the electron-withdrawing nature of the halogen substituents does enhance the electrophilicity of the ring, the powerful electron-donating effect of the hydroxyl group counteracts this. smolecule.com Therefore, displacing the halogen atoms would necessitate alternative pathways, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which operate through different mechanisms not involving the formation of a Meisenheimer intermediate.

Cyclization Reactions and Heterocycle Formation (e.g., Isoxazoles from Nitrile Oxides)

The oxime functionality is a versatile precursor for the synthesis of various heterocyclic systems, most notably isoxazoles. The key intermediate in many of these transformations is a nitrile oxide. 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime can be converted into the corresponding 3-bromo-5-chloro-2-hydroxyphenyl nitrile oxide.

This conversion can be achieved by oxidation with reagents like sodium hypochlorite or by dehydrohalogenation of an intermediate hydroxamoyl halide. Once formed, the highly reactive nitrile oxide can undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes or alkynes to yield isoxazolines or isoxazoles, respectively.

General Scheme for Isoxazole Formation:

Nitrile Oxide Generation: The aldoxime is converted to a hydroxamoyl chloride (e.g., using N-chlorosuccinimide), which is then treated with a base to eliminate HCl and form the nitrile oxide. researchgate.net

[3+2] Cycloaddition: The in situ generated nitrile oxide reacts with an alkyne (R-C≡C-R') to form a 3,5-disubstituted isoxazole.

This methodology provides a powerful route to novel, highly substituted isoxazole derivatives, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. organic-chemistry.org The specific substituents on the phenyl ring of 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime would be incorporated into the final isoxazole structure at the 3-position.

Catalytic Transformations Utilizing the Compound as a Ligand or Precursor

While direct catalytic applications of this compound are not widely reported, its role as a ligand precursor is significant. Salicylaldehyde derivatives and their corresponding oximes are foundational in the synthesis of Schiff base and oxime-type ligands. chemicalbook.com Metal complexes derived from these ligands are extensively studied for their catalytic activity in various organic transformations.

For example, Schiff base complexes of metals like manganese, iron, and chromium have been investigated for their catalytic potential. nih.gov Similarly, complexes formed from 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime could serve as catalysts. The coordination of the oxime and phenolic oxygen to a metal center creates a stable, well-defined environment that can facilitate reactions such as:

Oxidation of alcohols and alkenes.

Asymmetric synthesis, if chiral components are introduced.

Polymerization reactions.

The electronic properties of the ligand, modulated by the bromo and chloro substituents, can tune the Lewis acidity and redox potential of the metal center, thereby influencing the efficiency and selectivity of the catalytic process. The parent aldehyde has been used to create zinc complexes that exhibit interesting biological activities, suggesting the potential for developing metallo-drugs or catalysts for biochemical processes. rsc.org

Mechanistic Studies of Reactions Involving Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime

Elucidation of Reaction Pathways for Synthetic Transformations

The formation of "Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime" itself proceeds through the condensation reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with hydroxylamine (B1172632). This reaction is a classic example of the formation of an imine derivative from a carbonyl compound. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and then the elimination of a water molecule to form the C=N double bond of the oxime.

Kinetic Studies of Key Reactions

Detailed kinetic studies, including rate constants and reaction orders, for reactions involving "this compound" are not extensively documented in the scientific literature. Generally, the rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest in mildly acidic conditions (pH ~4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the hydroxylamine, which would render it non-nucleophilic.

A hypothetical kinetic data table for the formation of the oxime is presented below based on general principles. Note: This data is illustrative and not based on experimental results for this specific compound.

| Reactant Concentration (mol/L) | [Hydroxylamine] (mol/L) | pH | Initial Rate (mol/L·s) |

| [3-bromo-5-chloro-2-hydroxybenzaldehyde] = 0.1 | 0.1 | 4.5 | (Hypothetical Rate 1) |

| [3-bromo-5-chloro-2-hydroxybenzaldehyde] = 0.2 | 0.1 | 4.5 | (Hypothetical Rate 2) |

| [3-bromo-5-chloro-2-hydroxybenzaldehyde] = 0.1 | 0.2 | 4.5 | (Hypothetical Rate 3) |

| [3-bromo-5-chloro-2-hydroxybenzaldehyde] = 0.1 | 0.1 | 2.0 | (Hypothetical Rate 4) |

| [3-bromo-5-chloro-2-hydroxybenzaldehyde] = 0.1 | 0.1 | 7.0 | (Hypothetical Rate 5) |

Role of Substituents (Halogens, Hydroxyl) on Reaction Selectivity and Rate

The substituents on the benzaldehyde (B42025) ring play a significant role in modulating the reactivity of the carbonyl group and the properties of the resulting oxime.

Halogens (Bromo and Chloro): Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of oxime formation is expected to be faster compared to unsubstituted salicylaldehyde (B1680747). These halogens also increase the acidity of the hydroxyl group.

Hydroxyl Group: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the oxime group. This interaction can influence the geometry and stability of the oxime. The hydroxyl group is also an electron-donating group by resonance, which can partially counteract the electron-withdrawing inductive effect of the halogens.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the mechanism and rate of reactions involving "this compound." For the formation of the oxime, polar protic solvents like ethanol or water are often used. These solvents can solvate the reactants and intermediates and can participate in proton transfer steps. For subsequent reactions of the oxime, the solvent polarity can affect the stability of charged intermediates or transition states. For instance, in a potential Beckmann rearrangement, a polar solvent would be expected to stabilize the formation of the nitrilium ion intermediate.

Stereochemical Outcomes of Reactions

Oximes can exist as stereoisomers (E and Z isomers) due to the restricted rotation around the C=N double bond. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. The ortho-hydroxyl group in "this compound" can form an intramolecular hydrogen bond with the oxime's nitrogen or oxygen, which would likely favor the formation of one stereoisomer over the other to accommodate this interaction. However, specific studies determining the stereochemical outcome for this particular oxime are not available. In many reactions of oximes, such as the Beckmann rearrangement, the stereochemistry of the starting oxime dictates the structure of the product.

Applications of Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime in Materials Science and Industrial Chemistry Excluding Clinical/safety

Utilization as a Synthetic Intermediate for Advanced Organic Compounds

"Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime" serves as a valuable synthetic intermediate for the creation of more complex molecules. The oxime functional group is a versatile platform for various chemical transformations. The precursor, 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756), is known to be used in the synthesis of Schiff base compounds. For instance, it can be reacted with various amines and hydrazides to form compounds like 2-bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol and 2′-(3-bromo-5-chloro-2-hydroxy-benzyl-idene)isonicotinohydrazide methanol solvate. chemicalbook.com

The oxime itself, with its nucleophilic nitrogen and oxygen atoms, can participate in a variety of reactions to yield heterocyclic compounds, which are foundational structures in many advanced organic materials. The presence of the bromo and chloro substituents on the aromatic ring also provides sites for further functionalization through cross-coupling reactions, allowing for the construction of elaborate molecular architectures.

Potential as a Component in Polymer Science (e.g., cross-linking agent, monomer precursor)

Although no specific studies detail the use of "this compound" in polymer science, related compounds have shown utility in this field. For example, terpolymers have been synthesized by condensing p-hydroxybenzaldehyde oxime with formaldehyde and various substituted acetophenones. researchgate.net These polymers have demonstrated notable thermal stability and antimicrobial properties. researchgate.net

The bifunctional nature of "this compound" (possessing a phenolic hydroxyl group and an oxime group) suggests its potential as a monomer precursor for the synthesis of specialty polymers such as polyethers, polyesters, or polycarbonates. The oxime group could also be chemically modified to act as a cross-linking site, which would enhance the thermal and mechanical properties of polymer matrices.

Role in Analytical Reagent Development

Salicylaldehyde (B1680747) derivatives and their oximes have a well-established history as analytical reagents, particularly for the detection and quantification of metal ions. The phenolic hydroxyl and oxime groups can form stable chelate complexes with various metal ions, often resulting in a distinct color change or the formation of a precipitate.

While specific studies on "this compound" as an analytical reagent are not available, the principle of its functionality can be inferred. The halogen substituents would modulate the acidity of the phenolic proton and the electron density of the coordinating atoms, thereby influencing the selectivity and sensitivity of its binding to different metal ions. This tailored reactivity is crucial for developing new analytical methods for environmental monitoring or industrial process control.

Exploration in Sensor Technology (e.g., chemosensors)

The structural features of "this compound" make it a candidate for the development of chemosensors. The formation of complexes with metal ions can lead to changes in its photophysical properties, such as fluorescence or UV-Vis absorbance, which can be harnessed for sensor applications.

The development of novel analytical techniques for the simultaneous detection of organic compounds and heavy metals is an active area of research. researchgate.net Halogenated compounds, in particular, are a significant class of environmental contaminants. While this specific oxime has not been explored, its ability to bind to metal ions and the presence of halogens in its structure suggest it could be a building block for more complex sensor molecules designed for environmental analysis.

Application in Catalysis (e.g., as a ligand in transition metal catalysis)

The most probable application of "this compound" in industrial chemistry is as a ligand in transition metal catalysis. Salicylaldehyde derivatives are frequently employed in the formation of Schiff bases that act as ligands for various metals. nih.gov The resulting metal complexes can exhibit significant catalytic activity.

The oxime itself can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the oxime nitrogen. The electronic properties of the resulting metal complex, and thus its catalytic activity, would be influenced by the electron-withdrawing effects of the bromo and chloro substituents.

For instance, zinc(II) complexes of the precursor aldehyde, 3-bromo-5-chloro-salicylaldehyde, have been synthesized and characterized. rsc.org Furthermore, copper(II) complexes with Schiff bases derived from substituted salicylaldehydes have been investigated as models for the active sites of enzymes like catechol oxidase. nih.gov It is plausible that complexes of "this compound" with metals like palladium or copper could be effective catalysts in cross-coupling reactions or oxidation processes. rsc.org

Environmental and Green Chemistry Considerations for Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime

Sustainable Synthetic Methodologies

The conventional synthesis of oximes often involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270), and typically requires refluxing in an organic solvent. nih.gov This method, while effective, presents several drawbacks from a green chemistry perspective, including the use of toxic and volatile organic solvents, hazardous reagents like pyridine, and often requires significant energy input for heating. nih.govijprajournal.com

In recent years, a variety of more sustainable methods for oxime synthesis have been developed, which could be applied to the production of Benzaldehyde (B42025), 3-bromo-5-chloro-2-hydroxy-, oxime. These green approaches aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and simplify reaction procedures.

One promising sustainable method is mechanochemistry, which involves the solvent-free grinding of reactants. nih.govrsc.orgrsc.org This technique has been successfully used for the transformation of various aldehydes into their corresponding oximes in the presence of hydroxylamine and a solid base like sodium hydroxide (B78521). rsc.orgrsc.org The reactions are typically rapid, occurring at room temperature, and the workup is often a simple aqueous wash to remove inorganic salts, resulting in a pure product. rsc.org

Another green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. ias.ac.in The synthesis of aryl oximes has been demonstrated to be highly efficient in mineral water at room temperature without the need for a catalyst. ias.ac.in The natural minerals present in the water can facilitate the reaction. ias.ac.in Furthermore, the use of natural acid catalysts, such as those derived from fruit juices, in aqueous media presents another environmentally friendly alternative. ijprajournal.com

The table below summarizes a comparison between traditional and potential sustainable synthetic routes for Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime.

| Feature | Traditional Method | Sustainable Method (e.g., Mechanochemistry) |

| Solvent | Organic solvents (e.g., ethanol, pyridine) | Solvent-free or water |

| Catalyst/Base | Pyridine (toxic) | Sodium hydroxide (solid) or natural acids |

| Temperature | Reflux | Room temperature |

| Reaction Time | Several hours | 5-10 minutes |

| Workup | Extraction with organic solvents | Simple aqueous wash |

| Waste | Organic solvent waste, hazardous base | Minimal, primarily inorganic salts |

Atom Economy and E-Factor Analysis of Production Routes

To quantitatively assess the sustainability of a chemical process, green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are employed. jocpr.comwikipedia.orgchembam.com

Atom Economy

Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) and hydroxylamine hydrochloride, the reaction is:

C₇H₄BrClO₂ + NH₂OH·HCl → C₇H₅BrClN₂O₂ + H₂O + HCl

The molecular weights of the reactants and products are provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-bromo-5-chloro-2-hydroxybenzaldehyde | C₇H₄BrClO₂ | 235.46 biosynth.com |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 |

| This compound | C₇H₅BrClN₂O₂ | 250.48 |

The atom economy for this reaction is calculated as follows:

Atom Economy = (250.48 / (235.46 + 69.49)) x 100 = 82.14%

This indicates that a significant portion of the reactant atoms are incorporated into the final product.

E-Factor (Environmental Factor)

The E-factor is a more practical metric that considers the total amount of waste generated per unit of product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor takes into account reaction yield, byproducts, solvent losses, and process aids. A lower E-factor signifies a greener process.

The E-factor for the synthesis of this compound can vary significantly depending on the chosen synthetic route.

| Synthetic Route | Typical Solvents & Reagents | Potential Waste Streams | Estimated E-Factor |

| Traditional | Ethanol, pyridine | Solvent losses, unreacted starting materials, purification waste (e.g., silica (B1680970) gel) | 5 - 50 |

| Green (Mechanochemical) | None (solvent-free) | Unreacted starting materials, inorganic salts from workup | < 1 - 5 |

The significantly lower estimated E-factor for the green mechanochemical route highlights its environmental advantage by minimizing waste generation.

Green Solvents and Reagents in Synthesis

Green Solvents

The principles of green chemistry encourage the use of safer, more environmentally benign solvents. sigmaaldrich.com For the synthesis of this compound, several green solvent alternatives can be considered:

Water: As mentioned, water is an excellent green solvent for oxime synthesis, being non-toxic and readily available. ias.ac.in

Polyethylene Glycol (PEG): PEG is a recyclable, non-toxic, and biodegradable solvent that has been shown to be effective for condensation reactions. researchgate.netacs.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol, can serve as "drop-in" replacements for their petrochemical counterparts, reducing reliance on fossil fuels. sigmaaldrich.com

Green Reagents

The replacement of hazardous reagents is another key aspect of green synthesis. In the context of oxime formation, the primary reagent of concern is often the base used. Greener alternatives to pyridine include:

Solid bases: Inorganic bases like sodium hydroxide or potassium carbonate can be used, especially in solvent-free reactions, and are easily removed during workup. rsc.org

Natural catalysts: The use of naturally derived acidic or basic catalysts can further enhance the green credentials of the synthesis. ijprajournal.com

Furthermore, the environmental impact of producing the starting materials themselves should be considered. Recent research has focused on the sustainable production of hydroxylamine, a key reagent in oxime synthesis. Eco-manufacturing pathways, such as the electrochemical reduction of nitrate (B79036) ions from wastewater, offer a more environmentally friendly alternative to the traditional energy-intensive processes. aiche.orgacs.org

Biocatalysis and Enzymatic Transformations (if applicable)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While the biocatalytic reduction of oximes to hydroxylamines is an emerging area of research, the direct enzymatic synthesis of oximes is less developed. nih.gov

Currently, there is limited specific information on the biocatalytic synthesis of this compound. However, the potential for enzymatic catalysis in this area represents a promising avenue for future research. The development of enzymes capable of catalyzing the condensation of aldehydes with hydroxylamine could lead to highly efficient and environmentally benign synthetic routes.

Degradation Pathways in Environmental Systems (e.g., photolysis, biodegradation)

The environmental fate of a chemical compound is of paramount importance. This compound, being a halogenated aromatic compound, is likely to be persistent in the environment and may undergo degradation through various pathways.

Photolysis

Photodegradation, or photolysis, is the breakdown of compounds by light. Aromatic compounds containing bromine are susceptible to photolytic cleavage of the carbon-bromine bond. nih.gov It is plausible that under sunlight irradiation, this compound could undergo debromination as a primary degradation step. nih.gove3s-conferences.org The rate and extent of photodegradation would be influenced by factors such as the environmental medium (e.g., water, soil), the presence of photosensitizers, and the wavelength of light. nih.gov

Biodegradation

The biodegradation of halogenated aromatic compounds is a complex process that is highly dependent on environmental conditions and the microbial communities present.

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, the primary biodegradation pathway for chlorinated and brominated aromatic compounds is reductive dehalogenation. nih.govarizona.edu In this process, microorganisms use the halogenated compound as an electron acceptor, leading to the sequential removal of halogen atoms. This would likely result in the formation of less halogenated and ultimately non-halogenated phenolic compounds.

Aerobic Biodegradation: In the presence of oxygen, aerobic microorganisms can degrade chlorinated phenols through oxidative pathways. nih.govarizona.edu This typically involves the action of monooxygenases or dioxygenases, which hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. arizona.edumicrobe.com

The presence of both chlorine and bromine on the aromatic ring of this compound may make it particularly recalcitrant to biodegradation. nih.gov The number and position of halogen substituents are known to influence the rate and extent of microbial degradation. nih.gov It is possible that a consortium of different microbial strains would be required for the complete degradation of this compound. mdpi.com

Emerging Research Avenues and Future Directions for Benzaldehyde, 3 Bromo 5 Chloro 2 Hydroxy , Oxime

Integration with Advanced Spectroscopic Techniques

Future research will undoubtedly involve the comprehensive characterization of Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime and its derivatives using a suite of advanced spectroscopic techniques. While standard methods like FT-IR, ¹H NMR, and ¹³C NMR are foundational, a deeper understanding of its electronic and structural properties can be achieved through more sophisticated analyses.

Photophysical studies on related salicylaldimine derivatives have utilized absorption and emission spectroscopies to explore their photochemical reaction mechanisms. rsc.org Investigating the fluorescence properties of Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime, particularly in different solvents and pH environments, could reveal potential applications in chemical sensing. epa.gov Time-resolved spectroscopy could provide insights into the dynamics of excited states, which is crucial for the development of photoactive materials.

Furthermore, techniques like X-ray crystallography will be essential to determine the precise three-dimensional structure of the molecule and its metal complexes. nih.govnih.gov This is a critical step for understanding its reactivity and for the rational design of new materials.

| Spectroscopic Technique | Information Gained | Potential Application for Benzaldehyde (B42025), 3-bromo-5-chloro-2-hydroxy-, oxime |

| UV-Visible Spectroscopy | Electronic transitions (n → π, π → π) | Understanding photophysical properties, potential for photosensitive materials |

| Fluorescence Spectroscopy | Emission properties, quantum yield | Development of fluorescent probes and sensors |

| X-ray Crystallography | Solid-state structure, bond lengths, and angles | Elucidating structure-property relationships, crystal engineering |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirmation of synthesis and structural integrity |

| Advanced NMR (2D) | Detailed structural connectivity | Unambiguous assignment of protons and carbons |

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, presents a fertile ground for exploring the potential of Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime. The molecule's capacity for hydrogen bonding (via the hydroxyl and oxime groups) and potentially halogen bonding (via the bromine and chlorine atoms) makes it an excellent candidate for constructing complex, self-assembled architectures.

Salicylaldoxime (B1680748) and its derivatives are well-known for their ability to form coordination complexes with a variety of metal ions. wikipedia.org Research into the coordination chemistry of Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime with transition metals could lead to the formation of novel polynuclear clusters with interesting magnetic or catalytic properties. ias.ac.in The study of a zinc imidazole (B134444) salicylaldoxime supramolecule (ZIOS) has demonstrated the potential of such systems for selective ion capture. nih.gov

Crystal engineering studies on related compounds have shown that halogen bonds can be used as a design element to control the assembly of molecules in the solid state. nih.gov The presence of both bromine and chlorine on the aromatic ring of the target compound offers an opportunity to investigate the role of halogen bonding in directing the formation of specific supramolecular synthons.

| Type of Supramolecular Assembly | Key Interactions | Potential Application |

| Metal-Organic Frameworks (MOFs) | Coordination bonds | Gas storage, separation, catalysis |

| Hydrogen-Bonded Networks | O-H···N, O-H···O | Crystal engineering, functional materials |

| Halogen-Bonded Assemblies | C-Br···X, C-Cl···X | Design of novel solid-state architectures |

| Host-Guest Complexes | Non-covalent interactions | Molecular recognition, sensing |

Design of Novel Functional Materials

The unique electronic and structural features of Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime can be harnessed to design a variety of novel functional materials. The development of materials with tailored optical, electronic, or chemical properties is a promising future direction.

The photophysical properties of salicylaldehyde (B1680747) derivatives are highly dependent on their molecular structure and environment. epa.gov By analogy, Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime could be a building block for luminescent materials. The introduction of heavy atoms like bromine could also lead to interesting phosphorescent properties. Research into lanthanide organic-inorganic hybrid fluorescent materials has shown that organic ligands can be used to create materials with unique optical properties for applications in lighting and displays. rsc.org

Furthermore, the ability of salicylaldoxime derivatives to form complexes with metal ions is utilized in the development of materials for environmental remediation, such as the extraction of heavy metals from wastewater. frontiersin.org The specific halogen substituents on the target molecule could modulate its selectivity and efficiency for capturing particular metal ions.

| Class of Functional Material | Key Property | Potential Application |

| Luminescent Materials | Fluorescence/Phosphorescence | Organic light-emitting diodes (OLEDs), sensors |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability | Photonics, optical communication |

| Sorbent Materials | Selective metal chelation | Environmental remediation, resource recovery |

| Smart Materials | Response to stimuli (pH, light) | Chemical sensors, molecular switches |

Development of Advanced Catalytic Systems

Metal complexes of salicylaldoxime and related ligands have shown promise in catalysis. ias.ac.in A significant future research avenue for Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime lies in its use as a ligand for the development of advanced catalytic systems. The electronic properties of the ligand, influenced by the electron-withdrawing bromo and chloro substituents, can tune the reactivity of the metal center.

For instance, palladium(II) complexes of salicylaldoxime have been synthesized and characterized, suggesting potential applications in cross-coupling reactions or other palladium-catalyzed transformations. researchgate.net The specific steric and electronic environment provided by the 3-bromo-5-chloro-2-hydroxy-benzaldehyde oxime ligand could lead to catalysts with enhanced activity, selectivity, or stability.

Furthermore, the investigation of these metal complexes as catalysts for oxidation or reduction reactions is a promising area. The redox-active nature of some metal centers, combined with the tunable ligand framework, could result in efficient catalysts for a variety of organic transformations.

| Catalytic Reaction | Metal Center | Role of the Ligand |

| Cross-Coupling Reactions | Pd, Ni, Cu | Tuning electronic and steric properties of the metal |

| Oxidation Reactions | Mn, Fe, Co | Stabilizing high-valent metal species |

| Reduction Reactions | Ru, Rh | Enhancing selectivity and activity |

| Polymerization | Ti, Zr | Controlling polymer microstructure |

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like Benzalaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into its electronic structure, spectroscopic properties, and reaction mechanisms, guiding future experimental work.

Theoretical studies on benzaldehyde oximes have been used to investigate the mechanistic aspects of their photosensitized reactions, including electron transfer and hydrogen atom transfer pathways. nih.govresearchgate.net Similar computational investigations on the target molecule could predict its behavior in photochemical reactions and help in the design of photoresponsive systems.

Furthermore, computational modeling can be employed to predict the bond dissociation energies of the O-H bond, which is crucial for understanding its antioxidant potential and its reactivity towards radicals. comporgchem.com DFT calculations can also be used to model the formation of metal complexes, predict their geometries, and rationalize their catalytic activity. The study of halogen bonding through computational tools is another promising area, which could help in the rational design of supramolecular assemblies. nih.gov

| Computational Method | Predicted Property | Relevance to Future Research |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties | Guiding synthesis, interpreting spectroscopic data |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra | Designing photofunctional materials |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding behavior in solution |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Characterizing hydrogen and halogen bonds |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime?

Answer:

The synthesis typically involves two stages: (1) preparation of the benzaldehyde precursor and (2) oxime formation.

- Precursor Synthesis : Halogenation and hydroxylation steps are critical. For example, bromination and chlorination of 2-hydroxybenzaldehyde derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions .

- Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water) under alkaline conditions (pH 8–10) yields the oxime. Temperature control (~60–80°C) and reaction time (4–6 hrs) are key to maximizing yield .

Validation : Monitor intermediates via TLC and confirm the final product using H NMR (e.g., δ ~8.2–8.4 ppm for the oxime proton) and mass spectrometry (e.g., molecular ion peak matching the calculated molecular weight) .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- Spectroscopic Methods :

- H/C NMR : Identify substituent positions (e.g., hydroxyl, halogens) and confirm oxime formation (imine proton at δ ~8–10 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for fragmentation patterns; molecular ion peaks for Cl/Br isotopes) .

- Chromatography :

- HPLC/GC-MS : Assess purity and resolve co-eluting impurities.

- Physical Properties :

Advanced: How do electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity in catalytic oxidation?

Answer:

Electron-withdrawing groups (EWGs) like Br and Cl increase the electrophilicity of the aldehyde moiety, enhancing oxidation rates. For example:

- RuCl-Catalyzed Oxidation : In the presence of RuCl, aryloximes with EWGs (e.g., p-Br, p-NO) exhibit faster oxidation to arylaldehydes due to stabilization of the transition state. Kinetic studies show a 4–6× rate increase compared to non-catalyzed reactions .

- Substituent Effects : The Hammett equation can quantify substituent contributions. For p-bromo derivatives, a positive σ value correlates with higher reaction rates (Table 1, ).

Table 1 : Kinetic Parameters for Substituted Aryloximes

| Substituent | Rate Constant (k, ×10 s) |

|---|---|

| -H (Benzaldehyde oxime) | 1.2 |

| -Br (p-Bromo) | 3.8 |

| -Cl (p-Chloro) | 3.5 |

Advanced: How can computational methods predict physicochemical properties of halogenated oximes?

Answer:

- Group Contribution Methods (GCMs) :

- Quantum Mechanics (QM) :

- DFT Calculations : Optimize geometry and calculate thermodynamic properties (e.g., formation enthalpy, ΔH) .

Validation : Cross-check predictions with experimental data (e.g., NIST Webbook for vapor pressure) .

- DFT Calculations : Optimize geometry and calculate thermodynamic properties (e.g., formation enthalpy, ΔH) .

Advanced: How to resolve discrepancies in reported physical property data (e.g., logP, solubility)?

Answer:

- Source Comparison : Data from NIST Webbook (experimental) vs. group contribution methods (calculated) may vary due to measurement conditions (e.g., temperature, solvent). For example:

- logP : Experimental (NIST) logP = 2.1 vs. Crippen method logP = 2.4 .

- Statistical Analysis : Use multivariate regression to identify outliers or systematic errors.

- Experimental Replication : Reproduce key measurements (e.g., water solubility via shake-flask method) under standardized conditions .

Advanced: What is the proposed mechanism for RuCl3_33-catalyzed oxidation of halogenated oximes?

Answer:

The mechanism involves:

Coordination : RuCl binds to the oxime’s nitrogen, forming a Ru-N complex.

Electrophilic Activation : EWGs enhance the electrophilicity of the adjacent carbon, facilitating attack by bromamine-B (BAB).

Rate-Determining Step : Cleavage of the N–O bond via a six-membered transition state, releasing the aldehyde and benzenesulfonamide .

Evidence :

- Kinetic studies show first-order dependence on [BAB], fractional-order on [oxime], and inverse dependence on [H].

- Isolation of a RuCl-BAB complex (UV-Vis spectroscopy) supports the coordination step .

Basic: What safety precautions are recommended for handling halogenated oximes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.